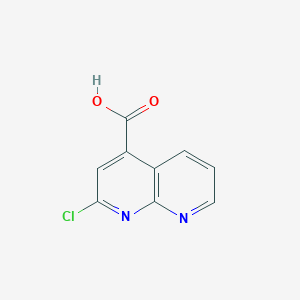

2-Chloro-1,8-naphthyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the fourth position on the naphthyridine ring

Wirkmechanismus

Target of Action

It is known that naphthyridines, a class of compounds to which 2-chloro-1,8-naphthyridine-4-carboxylic acid belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s worth noting that some naphthyridine derivatives, such as nalidixic acid, act by binding strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .

Biochemical Pathways

Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .

Result of Action

Naphthyridines are known to exhibit a variety of biological activities .

Vorbereitungsmethoden

The synthesis of 2-Chloro-1,8-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Analyse Chemischer Reaktionen

2-Chloro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. Research indicates that derivatives of 2-chloro-1,8-naphthyridine exhibit strong activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, a study highlighted that certain synthesized derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Efficacy of 2-Chloro-1,8-Naphthyridine Derivatives

| Compound | Target Bacteria | Activity Comparison |

|---|---|---|

| 2-Chloro-1,8-naphthyridine | S. pneumoniae | Comparable to ciprofloxacin |

| 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | S. aureus | Comparable to vancomycin |

| 5-amino derivatives | Pseudomonas aeruginosa | Moderate activity |

Anticancer Potential

Recent studies have emphasized the anticancer potential of 2-chloro-1,8-naphthyridine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including topoisomerase inhibition and DNA intercalation .

Case Study: Antitumor Activity

In one study, a series of naphthyridine derivatives were synthesized and tested against murine P388 leukemia cells. The results indicated that specific derivatives exhibited cytotoxic activity significantly higher than standard chemotherapeutic agents .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 6-unsubstituted 1,8-naphthyridine | Murine P388 leukemia | Apoptosis induction |

| 7-(4-bromobenzylidene)hydrazinyl derivative | Various tumor cell lines | Topoisomerase inhibition |

| 3-cyano-2-ethoxy-4-phenyl derivatives | Antiparasitic activity | Inhibition of cellular proliferation |

Neurological Disorders

The compound's derivatives have also shown promise in treating neurological disorders such as Alzheimer's disease. Certain studies suggest that these naphthyridine derivatives may enhance memory and cognitive function by modulating neurotransmitter systems and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1,8-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives such as:

1,8-Naphthyridine: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.

2-Amino-1,8-naphthyridine: Contains an amino group instead of a chlorine atom, leading to different chemical reactivity and applications.

1,8-Naphthyridine-4-carboxylic acid:

The presence of the chlorine atom and carboxylic acid group in this compound makes it unique and suitable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

2-Chloro-1,8-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic effects.

Target of Action

Naphthyridines, including this compound, exhibit various biological activities primarily through interactions with nucleic acids and proteins. Many derivatives in this class have been shown to bind to DNA and RNA, disrupting their synthesis and function. For instance, similar compounds like nalidixic acid interfere with RNA synthesis by binding to DNA, which consequently affects protein synthesis.

Mode of Action

The mode of action for naphthyridine derivatives often involves intercalation with DNA or inhibition of topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, the this compound may exert its effects through similar pathways, although detailed studies are still ongoing .

Anticancer Properties

Research has highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents . Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.

- Topoisomerase Inhibition : They may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.

- Cell Cycle Arrest : Certain compounds lead to cell cycle disruption, preventing cancer cell proliferation .

A review focusing on 1,8-naphthyridine analogues emphasizes their anticancer activity through mechanisms such as tubulin polymerization inhibition and Ras protein inhibition .

Antibacterial Activity

The antibacterial potential of naphthyridine derivatives is also noteworthy. While some studies report limited direct antibacterial activity for this compound itself, its ability to enhance the effectiveness of existing antibiotics has been documented:

- Synergistic Effects : This compound has shown potential in modulating the activity of fluoroquinolones against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. For example, when combined with norfloxacin or lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibacterial Agents : As a precursor for developing new antibiotics.

- Antitumor Agents : Used in synthesizing compounds that target cancer cells.

- Molecular Sensors : Acts as a ligand in chemical biology applications .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Case Studies

Several case studies have illustrated the effectiveness of naphthyridine derivatives:

- Anticancer Study : A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antibiotic Synergy Study : Another study showed that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly reduced bacterial growth in resistant strains compared to using the antibiotics alone .

Eigenschaften

IUPAC Name |

2-chloro-1,8-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHAMIRFTVFGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.